(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide
Overview
Description
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H18ClNO2SSi and its molecular weight is 291.87 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antagonists for HIV-1 Infection : A study by Cheng De-ju (2015) highlighted the synthesis of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide and related compounds, which can be used as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Computational Study of Sulfonamide Molecules : Murthy et al. (2018) conducted a study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. This study included structural characterization and computational analysis of the sulfonamide molecule (Murthy et al., 2018).
Anticancer Activity : González-Álvarez et al. (2013) explored the anticancer activity of mixed-ligand copper(II)-sulfonamide complexes. They studied their interaction with DNA and their antiproliferative activity in yeast and human tumor cells (González-Álvarez et al., 2013).
Crystal Structure Analysis : A study by Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, examining their molecular conformations and hydrogen-bonding patterns (Purandara et al., 2018).
Antimicrobial Study : Vanparia et al. (2010) synthesized a novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and studied its antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).
Synthesis of Polymeric Materials : Hori et al. (2011) synthesized Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) from N,N-bis(2-mercaptoethyl)-4-methylbenzenesulfonamide, exploring its solubility and thermal properties (Hori et al., 2011).
Solvatochromic Parameter Study : Pirilä-Honkanen (1996) studied binary mixtures of N-methylbenzenesulfonamide with various solvents, using a solvatochromic parameter to analyze intermolecular interactions (Pirilä-Honkanen, 1996).
Properties
IUPAC Name |
N-[[chloromethyl(dimethyl)silyl]methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2SSi/c1-10-4-6-11(7-5-10)16(14,15)13-9-17(2,3)8-12/h4-7,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNGDLGOJQOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2SSi | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.87 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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